Magnesium,2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Magnesium,2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Magnesium,2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium-containing compounds.
Substitution: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium,2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organometallic compounds and as a catalyst in polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of magnesium’s essential functions in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as an additive in the production of high-performance rubbers and plastics
Wirkmechanismus
The mechanism of action of magnesium,2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in numerous enzymatic reactions, acting as cofactors and stabilizing enzyme structures . The methacrylate group can participate in polymerization reactions, leading to the formation of cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
Magnesium,2-methylprop-2-enoate can be compared with other similar compounds such as:
Magnesium acetate: Used in various industrial applications but lacks the methacrylate group’s polymerization properties.
Magnesium citrate: Commonly used as a dietary supplement and in medical applications but does not have the same industrial uses as this compound.
Magnesium sulfate: Widely used in medicine and agriculture but does not possess the same cross-linking properties as this compound
This compound is unique due to its dual functionality, combining the properties of magnesium ions with the reactivity of the methacrylate group, making it valuable in both industrial and research applications .
Eigenschaften
Molekularformel |
C8H10MgO4 |
---|---|
Molekulargewicht |
194.47 g/mol |
IUPAC-Name |
magnesium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
DZBOAIYHPIPCBP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.